D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-マンニトール, 2,5-アンヒドロ-, 1-(ジヒドロゲンホスフェート): は、糖アルコールであるD-マンニトールの誘導体です。この化合物は、その独自の化学構造と特性により、さまざまな科学的および産業的な用途において価値があります。代謝の特定のプロセスを模倣する能力があるため、研究によく使用されます。

準備方法

合成経路と反応条件: D-マンニトール, 2,5-アンヒドロ-, 1-(ジヒドロゲンホスフェート)の調製には、通常、D-マンニトールの脱水反応が含まれます。 このプロセスは、制御された加熱条件下で強酸によって触媒されることがあります 。反応条件は、アンヒドロ化合物の正しい生成を確実にするために注意深く監視する必要があります。

工業生産方法: 工業的な環境では、この化合物の生産には、収率と純度を最適化するために高度な触媒系を使用した大規模な脱水反応が含まれる場合があります。 このプロセスは、効率的でスケーラブルに設計されており、最終製品の一貫した品質を保証します .

化学反応の分析

反応の種類: D-マンニトール, 2,5-アンヒドロ-, 1-(ジヒドロゲンホスフェート)は、次のようなさまざまな化学反応を受けることができます。

酸化: この反応は、過マンガン酸カリウムなどの酸化剤によって促進される可能性があります。

還元: 還元反応には、水素化ホウ素ナトリウムなどの試薬が含まれる場合があります。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: アルコール溶媒中の水素化ホウ素ナトリウム。

置換: 触媒の存在下でのハロゲン化剤.

主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はカルボン酸を生成する可能性があり、一方、還元はアルコールを生成する可能性があります .

科学的研究の応用

化学: 化学において、D-マンニトール, 2,5-アンヒドロ-, 1-(ジヒドロゲンホスフェート)は、さまざまな合成プロセスにおける試薬として使用されます。 その独特の構造により、他の化合物では不可能な反応に参加することができます .

生物学: 生物学的研究において、この化合物は、代謝経路を研究するために使用されます。 特定の酵素の阻害剤として作用し、その機能とメカニズムについての洞察を提供することができます .

医学: 医学において、D-マンニトール, 2,5-アンヒドロ-, 1-(ジヒドロゲンホスフェート)は、その潜在的な治療効果について調査されています。 代謝プロセスを調節する能力と、代謝性疾患の治療におけるその潜在的な用途について研究されています .

産業: 工業的には、この化合物は、さまざまな化学薬品や医薬品の製造に使用されます。 特定の反応を起こすことができるため、複雑な分子の合成において価値があります .

作用機序

D-マンニトール, 2,5-アンヒドロ-, 1-(ジヒドロゲンホスフェート)の作用機序には、肝臓におけるそのリン酸化が含まれ、これは利用可能なATPを減らし、迷走神経のメカニズムを通じてラットの摂食行動をシグナルします 。 この化合物は、糖新生とグリコーゲン分解を阻害し、動物モデルにおける食物摂取量を増加させます .

類似の化合物との比較

類似の化合物:

2,5-アンヒドロ-D-マンニトール: 類似の特性と用途を持つ密接に関連する化合物.

1,5-アンヒドロ-D-マンニトール: さまざまな実験で対照として使用される別の異性体.

ユニークさ: D-マンニトール, 2,5-アンヒドロ-, 1-(ジヒドロゲンホスフェート)は、その特定のリン酸化と、他の類似の化合物では見られない方法で代謝経路を調節する能力のためにユニークです。 その独特の作用機序と、研究および産業における用途により、他のアンヒドロ-マンニトール誘導体とは一線を画しています .

類似化合物との比較

2,5-Anhydro-D-mannitol: A closely related compound with similar properties and applications.

1,5-Anhydro-D-mannitol: Another isomer used as a control in various experiments.

Uniqueness: D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate) is unique due to its specific phosphorylation and its ability to modulate metabolic pathways in a way that other similar compounds do not. Its distinct mechanism of action and applications in research and industry set it apart from other anhydro-mannitol derivatives .

特性

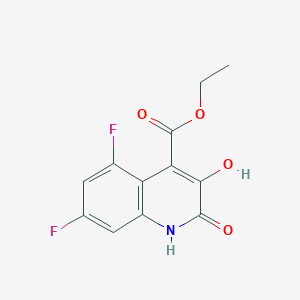

分子式 |

C6H13BaO9P |

|---|---|

分子量 |

397.46 g/mol |

IUPAC名 |

barium(2+);[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate;hydrate |

InChI |

InChI=1S/C6H13O8P.Ba.H2O/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12;;/h3-9H,1-2H2,(H2,10,11,12);;1H2/q;+2;/p-2 |

InChIキー |

JMWHUNDRKJYXKO-UHFFFAOYSA-L |

正規SMILES |

C(C1C(C(C(O1)COP(=O)([O-])[O-])O)O)O.O.[Ba+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-11-oxo-](/img/structure/B12078043.png)

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-methylaniline](/img/structure/B12078055.png)

![10,13-dimethyl-17-[6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12078070.png)

![[2-Benzoyloxy-3-(4-oxo-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl)propyl] benzoate](/img/structure/B12078092.png)